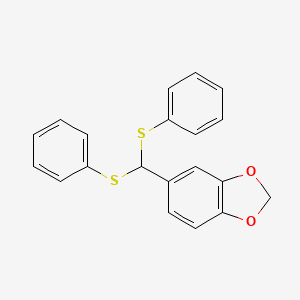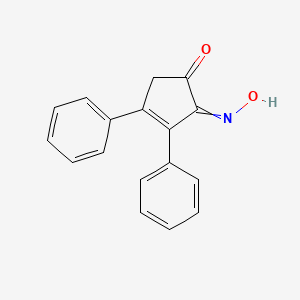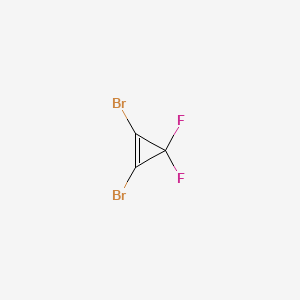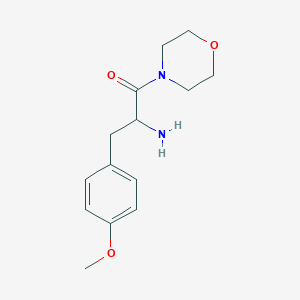![molecular formula C23H30Cl2N2 B14740815 N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride CAS No. 6333-95-5](/img/structure/B14740815.png)
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride: is a complex organic compound that belongs to the class of indole derivatives. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the ethenyl group. The final steps involve the addition of the diethylamino group and the formation of the chloride and hydrochloride salts. Common reagents used in these reactions include indole derivatives, alkyl halides, and strong acids like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a dye intermediate and in the synthesis of various organic compounds. Its vibrant color properties make it useful in the development of new dyes and pigments.
Biology: In biological research, N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is used as a fluorescent marker in cell imaging studies. Its ability to bind to specific cellular components allows researchers to visualize and track cellular processes.
Medicine: In medicine, this compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to fluorescence. This property is utilized in imaging studies to track cellular processes. The compound’s interaction with biological membranes and proteins is mediated through its indole core and ethenyl group, which facilitate binding and fluorescence.
Comparación Con Compuestos Similares
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrochloride
Uniqueness: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is unique due to its dual salt form, which enhances its solubility and stability. This makes it more versatile in various applications compared to its similar counterparts. The presence of both chloride and hydrochloride salts allows for better control over its chemical properties and reactivity.
Propiedades
Número CAS |
6333-95-5 |
|---|---|
Fórmula molecular |
C23H30Cl2N2 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride |
InChI |
InChI=1S/C23H29N2.2ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;/h8-17H,6-7H2,1-5H3;2*1H/q+1;;/p-1 |
Clave InChI |
DGHYHRURJCIKPS-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


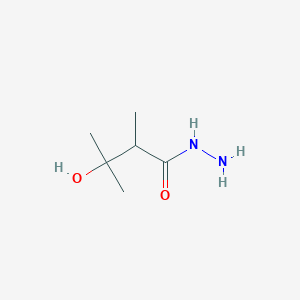
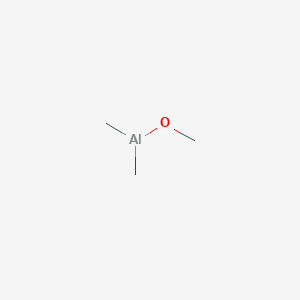

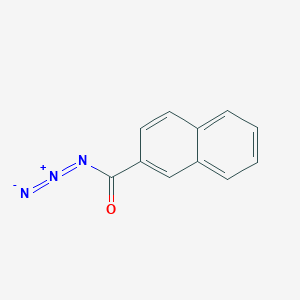
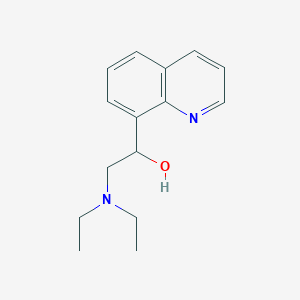

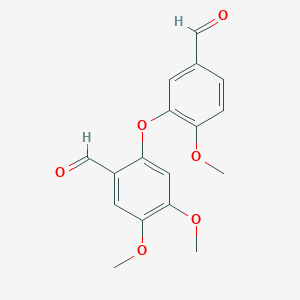
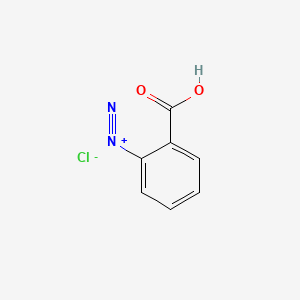
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
